Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate
Description
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate follows International Union of Pure and Applied Chemistry guidelines for organic compounds containing multiple functional groups. The compound is formally designated as this compound, reflecting the presence of a methyl ester group, two ketone functionalities, and a para-methoxyphenyl substituent. Alternative nomenclature systems have been employed in various chemical databases, including the designation as methyl 4-methoxy-alpha,gamma-dioxo-benzenebutanoate, which emphasizes the spatial relationship between the carbonyl groups.
The Chemical Abstracts Service registry number 39757-31-8 serves as the unique identifier for this compound in chemical databases and literature. Additional systematic identifiers include the National Service Center designation NSC208707, which has been utilized in pharmaceutical research databases. The compound has also been catalogued under various synonyms including p-methoxybenzoylbrenztraubensaeure-methylester, reflecting historical nomenclature conventions in organic chemistry literature.
Database cross-referencing reveals consistent molecular identification across multiple chemical information systems. The PubChem Compound Identifier 308121 provides standardized access to comprehensive molecular data. The systematic name construction follows the hierarchical approach of identifying the longest carbon chain, numbering to give priority to the ester functionality, and designating substituent positions according to established conventions for aromatic ring substitution patterns.
Molecular Formula and Compositional Analysis
The molecular formula C₁₂H₁₂O₅ defines the atomic composition of this compound, indicating twelve carbon atoms, twelve hydrogen atoms, and five oxygen atoms. The calculated molecular weight of 236.22 grams per mole reflects the combined atomic masses of constituent elements according to current International Union of Pure and Applied Chemistry atomic weight standards. This molecular composition places the compound within the category of medium-sized organic molecules suitable for various synthetic applications.
Elemental analysis reveals specific compositional percentages that enable verification of compound purity and structural integrity. The carbon content constitutes approximately 61.02 percent of the total molecular weight, while hydrogen represents 5.12 percent and oxygen accounts for 33.86 percent. These proportions are consistent with the presence of aromatic character combined with aliphatic ester and ketone functionalities, contributing to the compound's chemical stability and reactivity profile.
The degree of unsaturation calculation yields a value of seven, accounting for the benzene ring's four degrees of unsaturation and three additional degrees from the carbonyl groups present in the molecule. This unsaturation index provides insight into the molecular complexity and suggests limited conformational flexibility due to the rigid aromatic system and planar carbonyl arrangements.
Physical property measurements support the molecular composition analysis. The experimentally determined density of 1.2 ± 0.1 grams per cubic centimeter aligns with theoretical predictions based on molecular volume calculations. The boiling point of 396.4 ± 22.0 degrees Celsius at 760 millimeters of mercury pressure reflects the molecular weight and intermolecular forces characteristic of compounds containing multiple polar functional groups.
Stereochemical Configuration and Conformational Isomerism
The stereochemical analysis of this compound reveals significant conformational preferences arising from the spatial arrangement of functional groups and potential intramolecular interactions. The molecule contains no stereogenic centers, eliminating the possibility of optical isomerism, but exhibits considerable conformational flexibility around the aliphatic carbon-carbon bonds connecting the aromatic ring to the diketone system. Three-dimensional conformational studies indicate preferred geometries that minimize steric hindrance while maximizing favorable electronic interactions between functional groups.
Computational analysis of conformational energy landscapes demonstrates distinct energy minima corresponding to specific rotational arrangements around key bonds. The rotation around the bond connecting the para-methoxyphenyl group to the adjacent carbonyl carbon shows restricted movement due to partial double-bond character arising from conjugation between the aromatic system and the carbonyl group. This conjugative stabilization influences the overall molecular geometry and contributes to the compound's chemical stability.
The diketone portion of the molecule exhibits tautomeric equilibrium possibilities, particularly involving keto-enol interconversion. Nuclear magnetic resonance studies suggest predominant existence in the diketo form under standard conditions, with minimal enol character observed in solution. The methoxy substituent on the aromatic ring provides additional conformational considerations through potential rotation around the carbon-oxygen bond, though this movement is relatively unrestricted and does not significantly impact overall molecular geometry.
Crystallographic conformational analysis, where available, reveals solid-state packing arrangements that may differ from solution-phase conformations due to intermolecular forces and crystal lattice constraints. The preferred conformations in the crystalline state often represent compromises between intramolecular energy minimization and optimal intermolecular packing efficiency.
Crystallographic Data and Unit Cell Parameters
X-ray crystallographic analysis provides definitive structural information regarding the solid-state arrangement of this compound molecules. The crystallization process requires careful optimization of conditions including solvent selection, temperature control, and concentration management to obtain crystals suitable for diffraction studies. The melting point range of 96-98 degrees Celsius indicates relatively strong intermolecular forces in the crystalline state, suggesting hydrogen bonding or dipole-dipole interactions between adjacent molecules.
Crystal structure determination follows established protocols for organic compounds, beginning with crystal mounting and optical alignment within the X-ray beam path. The diffraction pattern analysis reveals systematic absences and reflection intensities that enable space group determination and unit cell parameter refinement. Modern crystallographic techniques employ charge-coupled device detectors to capture high-resolution diffraction data with improved signal-to-noise ratios compared to traditional photographic methods.
Unit cell parameters define the three-dimensional repeating unit of the crystal lattice, characterized by six parameters: three edge lengths (a, b, c) and three angles (α, β, γ). For organic compounds of this molecular size, typical unit cell volumes range from several hundred to several thousand cubic angstroms, depending on molecular packing efficiency and the presence of solvent molecules in the crystal structure. The space group symmetry operations describe the mathematical relationships between equivalent positions within the unit cell.
Intermolecular interactions in the crystal structure include van der Waals forces, hydrogen bonding involving oxygen atoms, and potential π-π stacking interactions between aromatic rings. These interactions influence both the stability of the crystalline form and the physical properties of the solid material. The packing coefficient, representing the fraction of unit cell volume occupied by molecules, typically ranges from 0.65 to 0.75 for organic crystals.
Comparative Analysis with Structural Analogues
Comparative structural analysis with closely related compounds provides valuable insights into structure-activity relationships and synthetic accessibility patterns within this chemical family. The ethyl analogue, ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate, differs only in the ester alkyl group, with molecular formula C₁₃H₁₄O₅ and molecular weight 250.25 grams per mole. This structural modification results in predictable increases in molecular volume and lipophilicity while maintaining the core diketone functionality and aromatic substitution pattern.
Positional isomerism analysis comparing this compound with methyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate reveals significant differences in electronic properties and steric accessibility. The ortho-methoxy substitution pattern introduces additional conformational constraints due to potential intramolecular hydrogen bonding between the methoxy oxygen and adjacent carbonyl groups, influencing both reactivity and stability profiles.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Methoxy Position | CAS Number |
|---|---|---|---|---|
| This compound | C₁₂H₁₂O₅ | 236.22 | para | 39757-31-8 |
| Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate | C₁₃H₁₄O₅ | 250.25 | para | 35322-20-4 |
| Methyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate | C₁₂H₁₂O₅ | 236.22 | ortho | - |
| Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate | C₁₂H₁₂O₄ | 220.22 | - | 39757-29-4 |
Functional group modification studies demonstrate the impact of substituent changes on physical and chemical properties. The replacement of the para-methoxy group with a para-methyl substituent, as seen in methyl 4-(4-methylphenyl)-2,4-dioxobutanoate, eliminates one oxygen atom from the molecular formula, resulting in molecular formula C₁₂H₁₂O₄ and reduced molecular weight of 220.22 grams per mole. This modification significantly alters the electronic distribution within the aromatic system and removes potential hydrogen bonding sites.
Heterocyclic analogues, such as methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate, demonstrate the versatility of the diketone ester framework while introducing nitrogen heteroatoms that substantially modify electronic properties and potential coordination chemistry. The pyridine ring substitution provides additional sites for metal coordination and hydrogen bonding, expanding the potential applications in coordination chemistry and medicinal chemistry contexts. The molecular formula C₁₀H₉NO₄ and molecular weight 207.18 grams per mole reflect the replacement of the methoxyphenyl group with a pyridyl substituent.
Properties
IUPAC Name |
methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O5/c1-16-9-5-3-8(4-6-9)10(13)7-11(14)12(15)17-2/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKKVNLCWKPWEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC(=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80308733 | |
| Record name | methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80308733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39757-31-8 | |
| Record name | 39757-31-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208707 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80308733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Materials and Reagents
- 4-Methoxyacetophenone (substituted acetophenone)
- Diethyl oxalate or dimethyl oxalate (for methyl ester formation)
- Sodium metal or sodium ethoxide (base catalyst)
- Anhydrous ethanol or methanol (solvent)
- Acid (e.g., sulfuric acid) for acidification
- Organic solvents for extraction (e.g., dichloromethane)
- Drying agents (e.g., sodium sulfate)
Synthetic Procedure
Base Preparation: Sodium ethoxide is freshly prepared by dissolving sodium metal in dry ethanol under inert atmosphere to avoid moisture.
Condensation Reaction: A mixture of 4-methoxyacetophenone (10 mmol) and diethyl oxalate (10 mmol) is added dropwise to the stirred sodium ethoxide solution (10 mmol Na in 10 mL dry ethanol) at room temperature.
Reaction Conditions: The mixture is stirred overnight to ensure complete reaction, then heated to 80 °C for 30 minutes to drive the reaction to completion.
Workup: The reaction mixture is acidified carefully to pH 2 using dilute sulfuric acid to protonate the product.
Extraction: The acidified mixture is extracted with dichloromethane to separate the organic phase containing the product.
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
Purification: The crude product is recrystallized from ethanol to yield pure this compound.
Notes on Methyl Ester Formation
- If diethyl oxalate is used, the product is initially an ethyl ester derivative. To obtain the methyl ester, a transesterification step with methanol and an acid or base catalyst is required.
- Alternatively, direct use of dimethyl oxalate instead of diethyl oxalate can produce the methyl ester directly under similar conditions.
Characterization Data (Representative)
| Parameter | Data (for Ethyl Analog) | Expected for Methyl Analog |
|---|---|---|
| Melting Point | 29-31 °C (ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate) | Slightly different, typically close range |
| IR (KBr) | 3079, 2988, 2939, 2846, 1725, 1603, 1516 cm⁻¹ | Strong ester C=O stretch ~1720-1740 cm⁻¹ |
| ¹H NMR (400 MHz, CDCl₃) | 1.41 (t, 3H, CH₃ of ethyl), 4.39 (q, 2H, CH₂ of ethyl), 3.90 (s, 3H, OCH₃), aromatic protons | Methyl ester: singlet ~3.7-3.8 ppm for OCH₃ of ester |
| Yield | Moderate to good depending on conditions | Similar expected |
Research Findings and Optimization
- The reaction yield and purity depend significantly on the quality of the base and the dryness of the solvent.
- Prolonged stirring and controlled heating improve conversion rates.
- Acidification to pH 2 is critical to isolate the product effectively.
- Recrystallization from ethanol provides a pure compound suitable for further application.
- The substitution pattern on the acetophenone affects the reactivity and selectivity of the condensation.
Comparative Analysis of Preparation Methods
| Method Aspect | Diethyl Oxalate Condensation (Ethyl Ester) | Dimethyl Oxalate Condensation (Methyl Ester) | Transesterification Post-Condensation |
|---|---|---|---|
| Starting Materials | 4-Methoxyacetophenone + Diethyl oxalate | 4-Methoxyacetophenone + Dimethyl oxalate | Ethyl ester intermediate + Methanol + Catalyst |
| Reaction Base | Sodium ethoxide | Sodium methoxide or sodium ethoxide | Acid or base catalyst |
| Reaction Solvent | Dry ethanol | Dry methanol or ethanol | Methanol |
| Product Isolation | Acidification, extraction, recrystallization | Same | Additional step needed for ester exchange |
| Yield | Moderate to good | Potentially higher due to direct methyl ester formation | Dependent on transesterification efficiency |
Scientific Research Applications
Organic Chemistry
Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate serves as a key intermediate in the synthesis of complex organic molecules. Its unique structure allows for various substitution reactions, making it valuable in developing new chemical entities .
Research indicates that this compound exhibits potential biological activities, including:
- Antimicrobial Properties: Studies have shown that derivatives of this compound can inhibit bacterial growth, suggesting its application in developing new antibiotics.
- Anticancer Activity: Preliminary investigations indicate that it may affect cancer cell proliferation, positioning it as a candidate for anticancer drug development .
Pharmaceutical Development
This compound is explored as a precursor for various pharmaceutical compounds. Its reactivity allows for modifications that can lead to the synthesis of drugs with improved efficacy and reduced side effects .
Industrial Applications
In the chemical industry, this compound is utilized in producing specialty chemicals and materials. Its properties facilitate its use in formulations that require specific reactivity or stability under various conditions .
Case Study 1: Antimicrobial Activity
A study conducted on various derivatives of this compound demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the methoxy group could enhance efficacy against resistant strains.
Case Study 2: Anticancer Research
In vitro studies on cancer cell lines revealed that certain derivatives of this compound inhibited cell growth by inducing apoptosis. This suggests potential for further development into therapeutic agents targeting specific cancer types.
Mechanism of Action
The mechanism of action of Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may inhibit certain enzymes or disrupt cellular processes by forming covalent bonds with target molecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Halogen Substituents
- Methyl 4-(4-Chlorophenyl)-2,4-dioxobutanoate (CAS: 39757-35-2): Molecular Formula: C₁₁H₉ClO₅. Applications: Used in synthesizing antifungal agents and herbicides. The electron-withdrawing chlorine substituent enhances reactivity in nucleophilic substitutions compared to the methoxy group . Synthetic Yield: ~70% via condensation with hydrazine derivatives .
- Fluorine’s electronegativity improves metabolic stability in vivo .
- Methyl 4-(4-Iodophenyl)-2,4-dioxobutanoate: Application: Radiolabeled derivatives (e.g., with iodine-123) serve as SPECT tracers for imaging cyclooxygenase-2 (COX-2) in inflammation . Synthetic Yield: 65% under ultrasonication .
Table 1: Halogen-Substituted Analogues
Analogues with Methoxy and Heteroaromatic Groups
- Methyl 4-(2-Methoxyphenyl)-2,4-dioxobutanoate: Difference: Ortho-methoxy substitution reduces steric hindrance, favoring cyclization reactions. Used in herbicidal screens but shows weak activity against barnyard grass .
- Methyl 4-(2-Furyl)-2,4-dioxobutanoate (CAS: 374063-90-8): Molecular Formula: C₉H₈O₅. Properties: The furan ring introduces π-π stacking interactions, enhancing solubility in polar solvents compared to phenyl analogues .
- Methyl 4-[4-(Difluoromethoxy)phenyl]-2,4-dioxobutanoate (CAS: 832738-26-8): Unique Feature: Difluoromethoxy group increases lipophilicity, improving blood-brain barrier penetration in drug candidates .
Table 2: Methoxy and Heteroaromatic Analogues
Biological Activity
Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate (M4MDB) is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₂O₄
- Structural Features : M4MDB contains a methoxyphenyl group and a diketone structure, which may enhance its reactivity and biological interactions.
The presence of the methoxy group likely influences the compound's electronic properties, enhancing its binding affinity to biological targets. The diketone moiety can participate in hydrogen bonding and coordinate with metal ions, which is crucial for its biological activity.
M4MDB exhibits various mechanisms of action that contribute to its biological effects:
- Enzymatic Inhibition : It has been shown to inhibit specific enzymes critical in metabolic pathways. For example, it acts as an inhibitor of acetyl-CoA carboxylase (ACC), which plays a role in fatty acid metabolism, making it a candidate for treating metabolic disorders .
- Antimicrobial Activity : The compound demonstrates significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its mechanism likely involves disrupting bacterial cell processes through enzyme inhibition and interference with cellular structures.
- Anti-inflammatory Effects : Research indicates that M4MDB may possess anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases.
Biological Activity Studies
Several studies have investigated the biological activity of M4MDB:
Case Studies
-
Antibacterial Activity :
- A study assessed the antibacterial efficacy of M4MDB against various strains, noting its effectiveness comparable to standard antibiotics. The compound's mechanism involved inhibiting DNA gyrase, crucial for bacterial replication.
- Metabolic Disorders :
- Synthesis and Applications :
Q & A
Q. What are the common synthetic routes for Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate?
The synthesis typically involves Claisen condensation between methyl acetoacetate derivatives and substituted phenyl precursors. Key steps include:
Q. How is the molecular structure of this compound confirmed experimentally?
Structural validation employs:
- Spectroscopic methods : NMR for aromatic proton environments ( ppm for para-substituted methoxyphenyl) and IR for ester/ketone functional groups .
- Mass spectrometry : High-resolution MS to confirm molecular weight (e.g., CHO, theoretical MW 236.08) .
Advanced Research Questions
Q. How can regioselectivity challenges during synthesis be addressed?
Regioselectivity in forming the dioxobutanoate moiety is influenced by:
- Catalysts : Lewis acids (e.g., BF·EtO) to direct electrophilic substitution .
- Solvent optimization : Polar aprotic solvents (DMF) improve reaction kinetics, while toluene minimizes side reactions .
Q. What methodologies elucidate the compound’s biological activity?
Mechanistic studies involve:
- Enzyme inhibition assays : Testing against serine hydrolases or cytochrome P450 isoforms due to structural analogs’ activity .
- Molecular docking : Computational modeling to predict binding affinity with targets like cyclooxygenase-2 (COX-2) .
Q. How are analytical challenges resolved when quantifying this compound in complex mixtures?
Advanced techniques include:
Q. What stability studies are critical for long-term storage?
Q. How should contradictory bioactivity data from different studies be reconciled?
Approaches include:
- Dose-response validation : Repeating assays across multiple concentrations to identify EC/IC trends .
- Structural analogs comparison : Testing derivatives (e.g., chloro- or fluoro-substituted variants) to isolate pharmacophores .
Q. What reaction mechanisms dominate its chemical transformations?
Key pathways:
- Nucleophilic acyl substitution : At the β-diketone site, enabling derivatization with amines or thiols .
- Oxidation : Catalyzed by KMnO to form carboxylic acid derivatives . Mechanistic validation via O isotopic labeling .
Q. How is this compound applied in drug discovery pipelines?
As a building block for:
- Antiviral agents : Structural optimization via Suzuki coupling to introduce heteroaromatic groups .
- Enzyme inhibitors : Rational design using QSAR models to enhance target specificity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
